molecular formula C7H3F4IO B1447197 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene CAS No. 1321963-74-9

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B1447197
CAS No.: 1321963-74-9
M. Wt: 306 g/mol
InChI Key: MAFILVJNIQSQSP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-fluoro-1-iodo-4-(trifluoromethoxy)benzene emerged from the broader evolution of halogenated aromatic chemistry, which gained prominence throughout the twentieth century as synthetic methodologies advanced. The compound's discovery reflects the systematic exploration of polyhalogenated aromatics that began with simpler derivatives and progressively incorporated more complex fluorinated substituents. Early work in aromatic iodination, particularly the development of methods for introducing iodine into deactivated aromatic rings, laid the groundwork for accessing such multiply-substituted systems. The incorporation of trifluoromethoxy groups represents a more recent advancement, driven by the recognition of their unique biological and physical properties in the late twentieth century.

The synthetic accessibility of this compound has been enhanced by advances in electrophilic aromatic substitution methodologies. Traditional iodination methods often required harsh conditions or toxic reagents, but modern approaches have enabled more controlled introduction of iodine substituents. The development of Selectfluor as a fluorination reagent has particularly facilitated the controlled introduction of fluorine atoms into aromatic systems, making compounds like this compound more readily accessible to synthetic chemists. These methodological advances have transformed what was once an exotic chemical curiosity into a synthetically viable building block for complex molecular architectures.

Significance in Halogenated Aromatic Chemistry

Within the broader context of halogenated aromatic chemistry, this compound occupies a unique position due to its combination of multiple electron-withdrawing groups. The compound exemplifies the principle that different halogens can impart distinct chemical properties when incorporated into aromatic systems. Fluorine, being the smallest and most electronegative halogen, significantly alters electron density through strong inductive effects, while iodine provides excellent leaving group capability for subsequent transformations. This combination creates a versatile platform for further synthetic elaboration through cross-coupling reactions and other modern synthetic methodologies.

The electronic effects of the multiple substituents in this compound create a highly polarized aromatic system. The fluorine atom and trifluoromethoxy group act as strong electron-withdrawing groups, while the iodine substituent, despite being electronegative, can participate in halogen bonding interactions that influence molecular recognition and crystal packing. These electronic effects have profound implications for the compound's reactivity patterns, particularly in nucleophilic aromatic substitution reactions where the electron-deficient nature of the ring facilitates attack by nucleophiles. The positioning of these substituents also creates opportunities for regioselective functionalization, making the compound valuable as a synthetic intermediate.

Overview of Fluorine and Iodine Dual-Substituted Compounds

Compounds containing both fluorine and iodine substituents represent a specialized class within halogenated aromatics, offering unique synthetic opportunities and challenges. The stark differences in the properties of these two halogens create compounds with distinctive reactivity profiles. Fluorine's extreme electronegativity and small size make carbon-fluorine bonds among the strongest in organic chemistry, while iodine's larger size and polarizability facilitate its use as a leaving group in various transformations. This combination allows for selective functionalization strategies where the iodine can be replaced while the fluorine remains intact, providing access to diverse molecular architectures.

The synthetic utility of dual fluorine-iodine substituted compounds extends beyond simple substitution chemistry. These compounds serve as excellent substrates for palladium-catalyzed cross-coupling reactions, where the iodine substituent participates in oxidative addition while the fluorine atoms modulate the electronic properties of the aromatic system. For example, reactions involving tetrakis(triphenylphosphine)palladium(0) and potassium carbonate have been successfully employed with related iodo-trifluoromethoxy compounds under microwave conditions. The presence of fluorine also enhances the compounds' stability toward metabolic degradation, making them valuable in pharmaceutical applications where enhanced bioavailability is desired.

Data regarding the physical properties of representative fluorine-iodine dual-substituted compounds demonstrates their distinctive characteristics:

Compound Molecular Weight Melting Point Boiling Point Density
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene 290 Not Available 190.4°C at 760 mmHg 1.9 g/cm³
1-Iodo-4-(trifluoromethyl)benzene 272.01 -8.33°C 185-186°C 1.851 g/mL
This compound 306 Not Available Not Available Not Available

Importance of Trifluoromethoxy-Containing Molecules

The trifluoromethoxy group has emerged as one of the most valuable fluorinated substituents in modern medicinal chemistry and agrochemical development. Unlike the trifluoromethyl group, which has been extensively studied and utilized, the trifluoromethoxy functionality represents a relatively underexplored area with significant potential for innovation. The unique properties of the trifluoromethoxy group include high lipophilicity, metabolic stability, and distinctive electronic effects that can modulate biological activity in ways that are not achievable with other fluorinated substituents.

The incorporation of trifluoromethoxy groups into organic molecules presents significant synthetic challenges that have historically limited their widespread use. Traditional methods for introducing these groups often required harsh conditions, expensive reagents, or resulted in poor yields. However, recent advances in trifluoromethoxylation methodology have begun to address these limitations. For instance, the development of (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents has enabled nucleophilic trifluoromethoxylation of alkyl halides without the need for silver additives, representing a significant improvement in both cost and environmental impact.

The biological significance of trifluoromethoxy-containing molecules is reflected in their presence in several marketed pharmaceuticals and agrochemicals, though they still represent less than 1.5% of fluorine-containing drugs. This relatively low representation suggests substantial untapped potential for this functional group. The trifluoromethoxy group exhibits a high Hansch lipophilicity parameter (π = 1.04), which is intermediate between methoxy (π = -0.20) and trifluoromethyl (π = 0.88) groups, providing unique opportunities for fine-tuning molecular properties. Additionally, the trifluoromethoxy group adopts specific conformations that minimize electrostatic repulsion, with the trifluoromethyl portion oriented perpendicular to aromatic rings, creating distinctive three-dimensional molecular shapes that can enhance target selectivity.

Properties

IUPAC Name

2-fluoro-1-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFILVJNIQSQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321963-74-9
Record name 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
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Preparation Methods

General Synthetic Route

A common approach to synthesizing 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene involves starting from an appropriately substituted iodobenzene or fluorobenzene derivative, followed by introduction of the trifluoromethoxy group. The reaction sequence typically includes:

  • Halogenation (iodination) of fluorobenzene or fluorinated intermediates.
  • Introduction of the trifluoromethoxy group via nucleophilic substitution or radical pathways.
  • Purification and isolation of the final product.

Preparation of Trifluoromethoxybenzene Intermediates

From patent WO2016125185A2, a well-documented process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds involves:

  • Chlorination of benzaldehyde or mixtures containing benzaldehyde to form chlorinated intermediates.
  • Fluoridation of these chlorinated intermediates with anhydrous hydrogen fluoride (HF) at elevated temperatures (around 80°C) under high pressure (30-35 kg/cm²) to yield trifluoromethoxybenzene derivatives.
  • The trifluoromethoxybenzene thus obtained can be further functionalized to introduce iodine and fluorine substituents at specific positions on the aromatic ring.

This method avoids the use of environmentally harmful solvents like carbon tetrachloride by employing alternatives such as tetrachloroethane or pentachloroethane.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Chlorination Chlorine gas, benzaldehyde, UV light, radical initiator, 90-100°C Chlorine flow maintained at 15-20 LPH for several hours; nitrogen purge post-reaction
Fluoridation Anhydrous hydrogen fluoride, 80°C, 4-6 hours, high pressure (30-35 kg/cm²) Produces trifluoromethoxybenzene with HCl as by-product
Iodination Iodinating agents (e.g., iodine, iodinating reagents) Electrophilic aromatic substitution or halogen exchange reactions
Fluorination Fluorinating agents (e.g., Selectfluor, NFSI) Selective fluorination at desired aromatic positions

Yield and Purity

  • The trifluoromethoxybenzene intermediates obtained by the above methods exhibit purities ranging from 90% to 99.5%, with preferred purity around 99-99.5% after distillation and purification steps.
  • The final product, this compound, is typically isolated by chromatographic purification and recrystallization to achieve high purity suitable for research applications.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents Conditions Yield/Purity Notes
Chlorination of benzaldehyde Radical chlorination Cl2, UV light, radical initiator 90–100°C, 4–5 hours Crude chlorinated intermediate
Fluoridation Nucleophilic fluorination with HF Anhydrous HF 80°C, 4–6 hours, 30-35 kg/cm² Trifluoromethoxybenzene, 90-99.5% purity
Iodination Electrophilic aromatic substitution Iodine or iodinating agents Variable Iodo-substituted intermediate
Fluorination Electrophilic or nucleophilic fluorination Selectfluor, NFSI Mild conditions Fluoro-substituted final product
Final purification Chromatography, recrystallization Solvent systems Ambient to mild heating High purity (>99%)

Research Findings and Notes

  • The trifluoromethoxy group is introduced via fluoridation of chlorinated intermediates using anhydrous hydrogen fluoride, a process requiring strict control of temperature and pressure due to the corrosive and hazardous nature of HF.
  • Alternative solvents to carbon tetrachloride have been developed to mitigate environmental concerns during chlorination steps.
  • The regioselective introduction of fluorine and iodine substituents is crucial for obtaining the target compound with desired substitution patterns, often requiring careful choice of starting materials and reaction conditions.
  • The synthesis typically employs Schlenk techniques or inert atmosphere conditions to avoid moisture and oxidation, especially when handling sensitive reagents like HF and iodine compounds.

This detailed analysis consolidates diverse literature and patent sources to provide a comprehensive overview of the preparation methods for this compound, emphasizing reaction conditions, reagents, and purification techniques essential for high-purity product synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 1 undergoes substitution reactions with diverse nucleophiles under controlled conditions:

NucleophileConditionsProductYieldSource
Boronic acidsPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives78–94%
MorpholineH₂O/i-PrOH, 25°C4-(Morpholinomethyl)-2-fluorobenzene38%
ThiophenolTFA/toluene, 60°CDiaryl sulfides36–69%

Key factors:

  • Electrophilic enhancement : The trifluoromethoxy group (-OCF₃) activates the aromatic ring through electron withdrawal, facilitating nucleophilic attack at the iodine-bearing carbon .

  • Regioselectivity : Substitution occurs exclusively at the iodine position due to its superior leaving group ability compared to fluorine .

Transition-Metal-Free Coupling Reactions

Recent advances enable iodine participation in direct C–H functionalization:

Arylation with unactivated arenes

  • Reagents : sym-Trimethylbenzene, 110°C, 24 hr

  • Product : 2-Fluoro-4-(trifluoromethoxy)biphenyl

  • Yield : 85% at 10× scale

Cyclization reactions

  • Substrate : 1-(Benzyloxy)-2-iodobenzene derivatives

  • Conditions : 120°C, 12 hr

  • Product : 6H-Benzo[c]chromene

  • Yield : 68%

Halogen Exchange Reactions

Iodine exhibits dynamic behavior in metal-mediated systems:

ProcessConditionsOutcome
Iodine migrationLiDA, THF, -75°CRedistribution to thermodynamically favored positions
Bromine substitutionPPh₃/I₂, DCMSelective iodine replacement via Appel-type reactions

Mechanistic insight:

  • Lithium diisopropylamide (LiDA) abstracts protons para to iodine, initiating halogen redistribution .

  • Radical pathways dominate in sterically hindered systems .

Oxidation/Reduction Pathways

Oxidation

OxidantProductApplication
KMnO₄2-Fluoro-4-(trifluoromethoxy)benzoic acidPharmaceutical intermediates
CrO₃Quinone derivativesElectroactive materials

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) removes iodine to yield 2-fluoro-4-(trifluoromethoxy)benzene .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Analogues)Key Influencing Factor
Suzuki coupling1.8× faster vs non-fluorinatedFluorine's inductive effect
Nucleophilic substitution2.3× slower vs nitro-substituted-OCF₃ steric hindrance

Scientific Research Applications

Organic Synthesis

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution reactions makes it particularly useful in creating various derivatives through reactions such as:

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds.
  • Nucleophilic Substitution : The iodine atom can be replaced with various nucleophiles, leading to the formation of different functionalized products.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionKey Features
Suzuki-Miyaura CouplingFormation of biaryl compoundsRequires palladium catalyst
Nucleophilic SubstitutionReplacement of iodine with nucleophilesVersatile functionalization
Oxidation/ReductionParticipation in redox reactionsVaries by reagents used

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. Notably, the trifluoromethoxy group is gaining recognition for its role in increasing the efficacy of drug candidates.

Case Study: Development of Fluorinated Pharmaceuticals

Recent studies have highlighted the importance of fluorinated moieties in drug design. For instance, several FDA-approved drugs incorporate trifluoromethyl groups, which have been shown to improve pharmacokinetic properties and overall drug performance.

Material Science

The unique properties of this compound make it suitable for applications in material science. It is used in the synthesis of polymers and materials that require high thermal stability and resistance to degradation.

Applications in Polymer Chemistry

The incorporation of fluorinated groups into polymer backbones can significantly enhance their thermal and chemical resistance, making them ideal for use in harsh environments.

Agrochemistry

This compound also finds applications in agrochemistry, particularly in the development of pesticides and herbicides. The presence of fluorine can enhance the biological activity and selectivity of agrochemical agents.

Table 2: Structural Comparison with Related Compounds

Compound NameStructure DescriptionKey Features
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneIodine at the para positionDifferent halogen positioning
2-Fluoro-4-bromo-1-(trifluoromethyl)benzeneBromine instead of iodineVaries in reactivity
4-(Trifluoromethoxy)iodobenzeneLacks fluorine on the benzene ringLess electronegative substituent

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene is primarily related to its ability to undergo substitution reactions. The presence of fluorine and iodine atoms makes it a versatile intermediate for introducing various functional groups into organic molecules. The trifluoromethoxy group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 1-Iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6)
  • Key Difference : The trifluoromethoxy and iodine groups are para to each other, unlike the ortho arrangement in the target compound.
  • Reactivity : The para-substituted isomer may exhibit lower steric hindrance in reactions, but iodine’s position reduces electronic effects on neighboring substituents. Similarity score: 0.98 .
(b) 1-Iodo-2-(trifluoromethoxy)benzene (CAS: 175278-00-9)
  • Key Difference : Iodine and trifluoromethoxy groups are adjacent (ortho), increasing steric strain.
  • Similarity score: 0.94 .

Halogen-Substituted Derivatives

(a) 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)
  • Key Difference : Bromine replaces iodine at the para position.
  • Reactivity : Bromine’s lower leaving-group ability compared to iodine reduces efficiency in cross-coupling reactions. Reported yields in Pd-catalyzed arylations: 93–95% .
  • Purity : >95.0% (HPLC) .
(b) 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS: 845866-91-3)
  • Key Difference : Chlorine replaces fluorine at the ortho position.
  • Electronic Effects : Chlorine’s electron-withdrawing nature may alter reaction kinetics compared to fluorine. Purity: 97% .
(c) 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)
  • Key Difference : Bromine replaces iodine at the para position.
  • Applications : Intermediate in pesticide synthesis (e.g., oxyfluorfen analogs) .

Functional Group Variations

(a) 1-(Difluoromethoxy)-2-iodobenzene (CAS: 920981-12-0)
  • Key Difference : Difluoromethoxy replaces trifluoromethoxy.
  • Impact : Reduced electron-withdrawing effect and lipophilicity compared to the trifluoromethoxy group. Similarity score: 0.91 .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Purity Reactivity Notes
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene 1321963-74-9 F (2), I (1), OCF₃ (4) 95% High reactivity in cross-coupling
1-Iodo-3-(trifluoromethoxy)benzene 198206-33-6 I (1), OCF₃ (3) N/A Lower steric hindrance
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 Br (1), OCF₃ (4) >95.0% Moderate yields in Pd catalysis
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene 845866-91-3 Cl (2), I (1), OCF₃ (4) 97% Altered electronic effects vs. F
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 F (2), Br (4), OCF₃ (1) N/A Used in agrochemical synthesis

Key Research Findings

  • Reactivity : The iodine substituent in this compound enhances its utility in Pd-catalyzed reactions compared to bromo analogs, as seen in the 95% yield for 1-bromo-4-(trifluoromethoxy)benzene in thiophene arylations .
  • Steric Effects : Ortho-substituted analogs (e.g., 1-iodo-2-(trifluoromethoxy)benzene) face steric challenges, reducing regioselectivity in some reactions .
  • Purity and Availability : Commercial availability varies, with bromo derivatives more commonly listed in catalogs (e.g., TCI Chemicals ).

Biological Activity

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C7_7H3_3F4_4I O
  • Key Functional Groups :
    • Fluorine atom at position 2
    • Iodine atom at position 1
    • Trifluoromethoxy group (-OCF3_3) at position 4

This combination of electronegative substituents contributes to the compound's reactivity and stability, making it a versatile building block for further chemical synthesis.

Target Interactions

Research indicates that compounds containing halogen atoms, such as fluorine and iodine, can interact with various biological targets, influencing their binding affinities and biological activities. The trifluoromethoxy group is known to act as an electron-withdrawing group, enhancing the reactivity of the molecule in substitution reactions .

Biochemical Pathways

The presence of multiple halogens allows for interactions with enzymes and receptors, potentially leading to modulation of biochemical pathways. For instance, studies suggest that similar compounds can inhibit specific kinases involved in cell signaling pathways, which may result in apoptosis in cancer cells.

Biological Activities

While specific biological activities of this compound are not extensively documented, its structural characteristics suggest several potential activities:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth by disrupting mitochondrial functions and activating apoptotic pathways.
  • Antimicrobial Properties : Fluorinated compounds are often explored for their antimicrobial properties due to their ability to penetrate bacterial membranes effectively .
  • Pharmaceutical Applications : As an intermediate in drug synthesis, this compound may enhance the pharmacological profiles of new therapeutic agents through its unique electronic properties .

Study on Fluorinated Compounds

A review highlighted the potential of fluorinated compounds like this compound in drug development. The study emphasized how fluorination can significantly alter the metabolic stability and bioavailability of drug candidates .

Synthesis and Structure-Activity Relationship (SAR)

Research on biphenyl analogues of tuberculosis drugs indicated that structural modifications involving halogen substitutions could lead to improved biological activity. The introduction of iodine and trifluoromethoxy groups was shown to enhance the interaction with biological targets while maintaining favorable pharmacokinetic properties .

Applications in Research

The compound serves various functions across multiple scientific fields:

Field Application
Pharmaceutical ChemistryImportant intermediate for synthesizing biologically active compounds
Material ScienceUsed in developing advanced materials with enhanced chemical resistance
Organic SynthesisKey reagent for creating complex organic molecules
Agricultural ChemicalsPotential role in formulating effective agrochemicals

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy group introduction. A plausible route includes:

Trifluoromethoxy Group Installation : Hydrogenolysis of a chloro precursor (e.g., 4-chloro-1-(trifluoromethoxy)benzene) using Pd/C under H₂, as demonstrated for analogous aryl trifluoromethyl ethers .

Halogenation : Sequential fluorination and iodination. Fluorine can be introduced via electrophilic substitution (e.g., using Selectfluor®), while iodine may be incorporated via Ullmann coupling or halogen exchange reactions (e.g., Finkelstein reaction with NaI) .
Key considerations: Monitor reaction temperatures to avoid decomposition of the trifluoromethoxy group.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethoxy (-OCF₃) group (δ ~58 ppm) and fluorine/iodine substitution patterns. ¹H NMR helps identify aromatic protons and coupling constants .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight and isotopic patterns (e.g., iodine's distinct isotopic signature).
  • X-ray Crystallography : Resolves regiochemical ambiguities in halogen placement, as seen in structurally related nitro-iodo derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of volatile byproducts.
  • Waste Disposal : Halogenated waste should be segregated and treated by specialized facilities due to potential environmental persistence .
  • Stability : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitutions?

  • Methodological Answer :

  • The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director, while iodine is a weakly deactivating ortho/para-director. Competitive directing effects can lead to mixed regiochemistry.
  • Case Study : In 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene, the trifluoromethoxy group dominates, directing incoming electrophiles to the meta position relative to itself .
  • Experimental Strategy : Use computational modeling (DFT) to predict substituent effects and validate with competitive reaction screens (e.g., nitration or sulfonation).

Q. How can competing reaction pathways be minimized during iodination?

  • Methodological Answer :

  • Controlled Iodination : Use a directing group (e.g., boronic esters) to enhance regioselectivity. For example, Miyaura borylation followed by iodolysis with I₂/CuI.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor single-site iodination over polyhalogenation.
  • Monitoring : Track reaction progress via TLC or in-situ Raman spectroscopy to halt at the mono-iodinated stage .

Q. What methodological approaches enable fluoromethylation of aryl trifluoromethoxy derivatives?

  • Methodological Answer :

  • Radical Fluorination : Use photoredox catalysis (e.g., Ir(ppy)₃) with Selectfluor® to introduce fluoromethyl groups at benzylic positions, as shown in 1-(fluoromethyl)-4-(trifluoromethoxy)benzene synthesis .
  • Nucleophilic Fluorination : Employ CsF or KF in the presence of crown ethers for SN2 displacement of bromine or iodine substituents.
  • Challenges : Competing elimination or C-F bond instability requires inert atmospheres and low temperatures (-20°C).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of halogenated aryl trifluoromethoxy compounds?

  • Methodological Answer :

  • Contextual Factors : Reactivity variations (e.g., iodination yields) may arise from differences in solvent purity, catalyst loading, or trace moisture.
  • Case Example : Contrast the iodination of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (high yield in anhydrous THF ) vs. aqueous-organic biphasic systems (lower yields due to hydrolysis).
  • Systematic Validation : Replicate reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and cross-reference with literature protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
Reactant of Route 2
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene

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